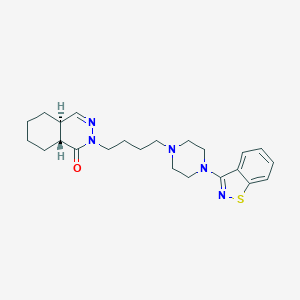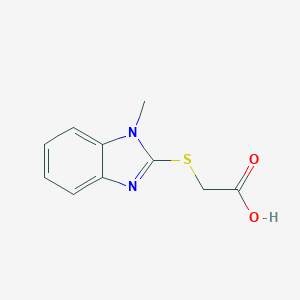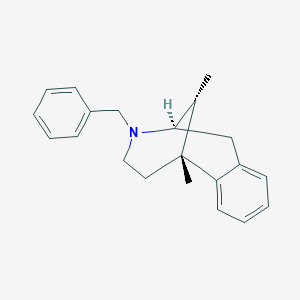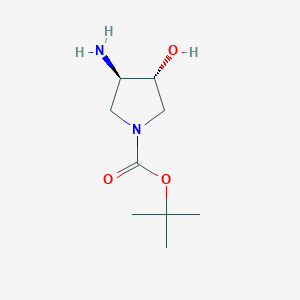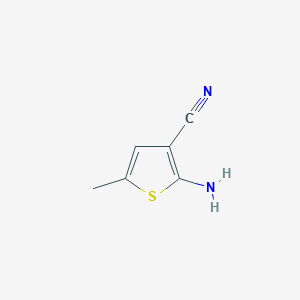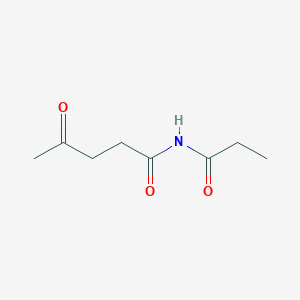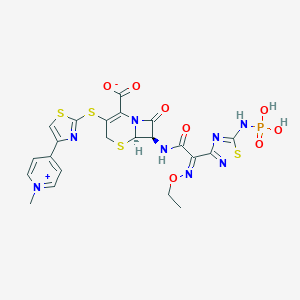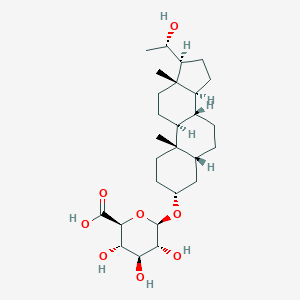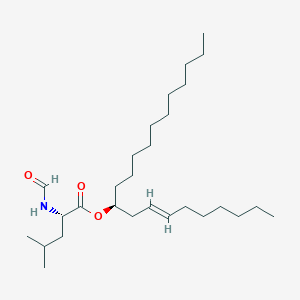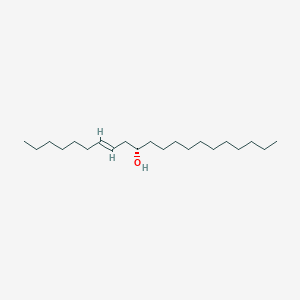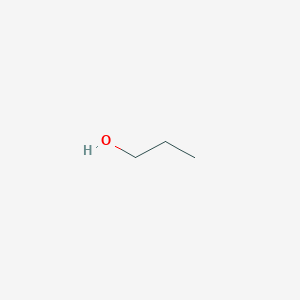
2,2,2-Trideuterioacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a variant of acetic acid where the three hydrogen atoms of the acetyl group are replaced by deuterium . It has a molecular formula of CD3CO2H and a molecular weight of 63.07 g/mol .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trideuterioacetic acid is similar to that of acetic acid, with the three hydrogen atoms of the acetyl group replaced by deuterium . The linear formula is CD3CO2H .Physical And Chemical Properties Analysis
2,2,2-Trideuterioacetic acid has a refractive index of 1.369 (lit.), a boiling point of 117-118 °C (lit.), a melting point of 16.2 °C (lit.), and a density of 1.101 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis and Material Science
Photoredox-Catalyzed Deuteration and Tritiation of Pharmaceutical Compounds : A study demonstrated the efficiency of a photoredox-mediated hydrogen atom transfer protocol for selectively installing deuterium (D) and tritium (T) at α-amino sp^3 carbon-hydrogen bonds in a single step, using isotopically labeled water (D2O or T2O) as the source of the hydrogen isotope. This methodology facilitates the labeling of drug molecules for absorption, distribution, metabolism, and excretion (ADME) studies, underscoring the relevance of 2,2,2-Trideuterioacetic acid in enhancing pharmaceutical research capabilities (Loh et al., 2017).
Enhancing Sensitivity in Mass Spectrometry : The use of supercharging agents in liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins has been reported to mitigate the ionization suppression effects commonly observed with trifluoroacetic acid (TFA), a compound similar in function to 2,2,2-Trideuterioacetic acid. This approach not only improves the sensitivity of LC-MS analyses but also enhances the chromatographic performance, showcasing the potential for 2,2,2-Trideuterioacetic acid to contribute to advancements in analytical methodologies (Nshanian et al., 2017).
Advanced Oxidation Processes : Studies have explored the activation of peracetic acid (PAA) in the presence of cobalt ions to produce acetylperoxyl radicals, demonstrating a novel approach to the advanced oxidation of aromatic organic compounds. This research suggests the potential utility of 2,2,2-Trideuterioacetic acid in environmental applications, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).
Steric and Substituent Effects on Photochemical Properties : The impact of electronically modifying substituents on the photoreversibility of novel indolospirobenzopyrans has been investigated, revealing how steric hindrance and electronic effects influence photochemical reactions. Such studies highlight the broader chemical utility of 2,2,2-Trideuterioacetic acid in facilitating understanding and manipulation of photochemical properties for material science applications (Roxburgh et al., 2009).
Microfluidic Ion Stripper for HILIC-MS : A novel approach for the post-column removal of TFA anions from the mobile phases used in hydrophilic interaction liquid chromatography (HILIC) of intact proteins has been developed. This technique, which could potentially be adapted for use with 2,2,2-Trideuterioacetic acid, enhances the sensitivity of electrospray ionization-mass spectrometry (ESI-MS) by reducing ionization suppression and adduct formation, thus improving the analytical characterization of proteins (Wouters et al., 2021).
Safety And Hazards
2,2,2-Trideuterioacetic acid is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers While specific papers on 2,2,2-Trideuterioacetic acid were not found, research on related compounds such as acetic acid and other deuterated compounds may provide useful insights .
Eigenschaften
IUPAC Name |
2,2,2-trideuterioacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-SCDGQEOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.056 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12247676 | |
CAS RN |
107745-70-0 |
Source


|
| Record name | Acetic-13C2,d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
